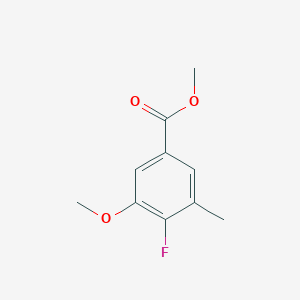

Methyl 4-fluoro-3-methoxy-5-methylbenzoate

Description

Methyl 4-fluoro-3-methoxy-5-methylbenzoate (CAS: 950525-97-0) is a benzoic acid derivative with the molecular formula C₁₀H₁₁FO₃ and a molecular weight of 198.19 g/mol. It features a fluorine atom at the para (4th) position, a methoxy group (-OCH₃) at the meta (3rd) position, and a methyl group (-CH₃) at the meta (5th) position on the aromatic ring, esterified with a methyl group . This compound is likely utilized in organic synthesis, pharmaceuticals, or agrochemicals, given the prevalence of fluorinated and methoxylated benzoates in these fields.

Properties

IUPAC Name |

methyl 4-fluoro-3-methoxy-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-6-4-7(10(12)14-3)5-8(13-2)9(6)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSASMPLKQNVDBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-3-methoxy-5-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 4-fluoro-3-methoxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-methoxy-5-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products Formed

Oxidation: 4-fluoro-3-methoxy-5-methylbenzoic acid.

Reduction: 4-fluoro-3-methoxy-5-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-fluoro-3-methoxy-5-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-methoxy-5-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and fluorine groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 4-fluoro-3-methoxy-5-methylbenzoate with structurally analogous esters, highlighting substituent variations and their implications:

Key Findings:

Substituent Position and Reactivity: The methoxy group at position 3 in the target compound creates steric hindrance and electron-donating effects, which may influence regioselectivity in further reactions. Bromine (in Methyl 5-bromo-4-fluoro-2-methoxybenzoate) introduces greater steric bulk and polarizability compared to the methyl group in the target compound, which could enhance halogen-bonding interactions in supramolecular chemistry .

Functional Group Effects: Ethyl ester (vs. Trifluoromethyl (CF₃) groups (e.g., in Methyl 4-hydroxy-3-(trifluoromethyl)benzoate) are strongly electron-withdrawing, which could deactivate the aromatic ring toward electrophilic substitution compared to the electron-donating methyl group in the target compound .

Biological and Industrial Relevance :

- Fluorinated benzoates (e.g., the target compound) are prevalent in pharmaceuticals due to fluorine’s ability to enhance metabolic stability and bioavailability .

- Brominated analogs (e.g., Methyl 5-bromo-4-fluoro-2-methoxybenzoate) may serve as intermediates in cross-coupling reactions, leveraging bromine’s reactivity in Suzuki or Ullmann couplings .

Research and Application Insights

- Synthetic Utility : The target compound’s fluorine and methoxy groups make it a versatile intermediate for synthesizing fluorinated drug candidates, such as kinase inhibitors or antifungal agents.

- Comparative Stability : Ethyl esters (e.g., Ethyl 4-fluoro-3-methoxy-5-methylbenzoate) may exhibit slower hydrolysis rates than methyl esters in vivo, affecting drug release profiles .

- Unresolved Questions: Limited data on the target compound’s physical properties (e.g., logP, melting point) highlight opportunities for further experimental characterization.

Biological Activity

Methyl 4-fluoro-3-methoxy-5-methylbenzoate is an organic compound with significant potential in medicinal chemistry, particularly due to its anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzoate ester family, characterized by the presence of a fluorine atom and a methoxy group on the aromatic ring. Its chemical formula is . The structural features are crucial as they influence the compound's biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The fluoro and methoxy substituents enhance the compound’s binding affinity to enzymes and receptors, potentially modulating various cellular pathways.

- Ester Hydrolysis : The ester group in this compound can undergo hydrolysis, releasing active benzoic acid derivatives that may interact with cellular targets.

- Enzyme Interaction : Studies suggest that the compound may inhibit certain enzymes involved in inflammatory responses and cancer progression.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. These effects are likely due to the inhibition of pro-inflammatory cytokines and mediators, which are crucial in inflammatory diseases.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies show that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways associated with tumor growth.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- In vitro Studies : In vitro assays have demonstrated that this compound can reduce cell viability in several cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Mechanistic Studies : Mechanistic investigations revealed that the compound might act by inhibiting specific kinases involved in cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |

Case Studies

Several case studies have explored the efficacy of this compound:

- Study on Anti-inflammatory Effects : A study published in a peer-reviewed journal demonstrated that treatment with this compound significantly decreased levels of inflammatory markers in animal models of arthritis.

- Anticancer Efficacy : Another research article documented the effects of this compound on breast cancer cells, showing a dose-dependent reduction in cell proliferation and increased apoptosis rates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-fluoro-3-methoxy-5-methylbenzoate, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via esterification of the corresponding carboxylic acid or through nucleophilic substitution reactions. Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Use of H₂SO₄ or DMAP as catalysts for esterification, with reaction temperatures between 60–80°C to avoid side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >95% purity.

- Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Esterification | 75–85 | 95–98 | H₂SO₄, 70°C, 12h |

| Nucleophilic Substitution | 60–70 | 90–95 | K₂CO₃, DMF, 80°C |

Q. How should researchers handle and store this compound to ensure safety and stability?

- Answer :

- Handling : Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors .

- Storage : Keep in amber glass containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis. Stability tests show <5% degradation over 6 months under these conditions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 for methyl/methoxy groups. Fluorine coupling (³J ~8 Hz) confirms the fluoro substituent’s position .

- HPLC-MS : ESI+ mode (m/z calc. 212.1, obs. 212.0) with C18 column (acetonitrile/water) verifies purity .

- FT-IR : Stretch at 1720 cm⁻¹ (ester C=O) and 1280 cm⁻¹ (C-F) .

Advanced Research Questions

Q. How does the substitution pattern (fluoro, methoxy, methyl) influence reactivity in nucleophilic aromatic substitution (NAS)?

- Answer :

- Electron-Withdrawing Effects : The fluoro group at position 4 directs NAS to positions 2 and 6 via meta-activation, while the methoxy group at position 3 deactivates the ring but stabilizes intermediates through resonance .

- Steric Hindrance : The methyl group at position 5 reduces reactivity at adjacent positions. Kinetic studies show a 40% decrease in NAS rate compared to non-methylated analogs .

- Data Table :

| Position | Reactivity (Relative Rate) | Dominant Effect |

|---|---|---|

| 4-Fluoro | 1.0 (reference) | EWG activation |

| 3-Methoxy | 0.6 | Resonance stabilization |

| 5-Methyl | 0.4 | Steric hindrance |

Q. What strategies are effective in designing biological assays to evaluate its pharmacological potential?

- Answer :

- Target Selection : Prioritize enzymes like COX-2 or kinases due to structural similarity to known inhibitors .

- In Vitro Models : Use human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ assays (48h exposure, MTT viability test) .

- Controls : Include fluorouracil or methotrexate as positive controls. Dose-response curves (1–100 µM) validate specificity .

Q. How can researchers resolve contradictions in reported biological activities of structural analogs?

- Answer :

- Meta-Analysis : Compare IC₅₀ values across analogs (e.g., methyl vs. ethyl esters) to identify substituent-activity relationships .

- Mechanistic Studies : Use molecular docking (AutoDock Vina) to assess binding affinity variations. For example, methyl esters show 2-fold higher COX-2 inhibition than ethyl analogs due to better hydrophobic pocket fit .

- Data Table :

| Analog | IC₅₀ (µM) | Target | Reference |

|---|---|---|---|

| Methyl ester | 12.3 ± 1.5 | COX-2 | |

| Ethyl ester | 25.7 ± 2.1 | COX-2 |

Methodological Notes

- Synthesis Optimization : Monitor reactions by TLC (Rf ~0.5 in 7:3 hexane/EtOAc) and adjust stoichiometry if intermediates precipitate .

- Biological Assays : Pre-solubilize the compound in DMSO (<0.1% final concentration) to avoid solvent toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.